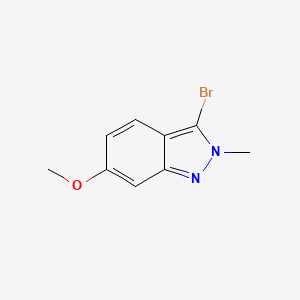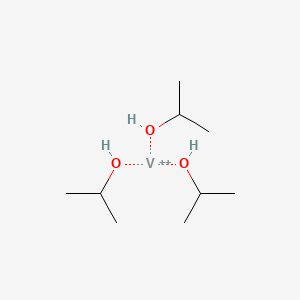
Propan-2-ol;vanadium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-ol;vanadium(2+) is a coordination compound that combines propan-2-ol, a secondary alcohol, with vanadium in its +2 oxidation state
准备方法
Synthetic Routes and Reaction Conditions
The preparation of propan-2-ol;vanadium(2+) typically involves the reaction of vanadium salts with propan-2-ol under controlled conditions. One common method is the reduction of vanadium(V) oxide with propan-2-ol in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the vanadium(2+) ion.
Industrial Production Methods
Industrial production of propan-2-ol;vanadium(2+) may involve the use of large-scale reactors where vanadium salts are reduced in the presence of propan-2-ol. The process requires careful control of temperature and pressure to ensure the stability of the vanadium(2+) ion.
化学反应分析
Types of Reactions
Propan-2-ol;vanadium(2+) undergoes several types of chemical reactions, including:
Oxidation: The vanadium(2+) ion can be oxidized to higher oxidation states, such as vanadium(3+) or vanadium(5+), in the presence of oxidizing agents.
Reduction: The compound can also participate in reduction reactions, where the vanadium(2+) ion acts as a reducing agent.
Substitution: Ligand substitution reactions can occur, where the propan-2-ol ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce vanadium(V) to vanadium(2+).
Reaction Conditions: Reactions are typically carried out under inert atmospheres to prevent unwanted oxidation.
Major Products
Oxidation: Oxidation of propan-2-ol;vanadium(2+) can produce vanadium(3+) or vanadium(5+) compounds.
Reduction: Reduction reactions can yield vanadium(2+) complexes with different ligands.
Substitution: Substitution reactions result in the formation of new coordination compounds with different ligands.
科学研究应用
Propan-2-ol;vanadium(2+) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of vanadium compounds, including their use as insulin mimetics and anticancer agents.
Industry: The compound is used in industrial processes that require selective oxidation or reduction reactions.
作用机制
The mechanism of action of propan-2-ol;vanadium(2+) involves the interaction of the vanadium ion with various molecular targets. In catalytic reactions, the vanadium(2+) ion can facilitate electron transfer processes, leading to the activation of substrates. The specific pathways and molecular targets depend on the nature of the reaction and the ligands involved.
相似化合物的比较
Similar Compounds
Propan-2-ol;vanadium(3+): This compound has vanadium in the +3 oxidation state and exhibits different reactivity compared to vanadium(2+).
Propan-2-ol;vanadium(5+): With vanadium in the +5 oxidation state, this compound is more oxidizing and has different catalytic properties.
Other Alcohol-Vanadium Complexes: Complexes with other alcohols, such as methanol or ethanol, show different chemical behaviors due to variations in ligand properties.
Uniqueness
Propan-2-ol;vanadium(2+) is unique due to the specific combination of propan-2-ol and vanadium in the +2 oxidation state. This combination provides distinct reactivity and stability, making it valuable for specific catalytic and industrial applications.
属性
分子式 |
C9H24O3V+2 |
|---|---|
分子量 |
231.23 g/mol |
IUPAC 名称 |
propan-2-ol;vanadium(2+) |
InChI |
InChI=1S/3C3H8O.V/c3*1-3(2)4;/h3*3-4H,1-2H3;/q;;;+2 |
InChI 键 |
NBLQMYOTIXQOPH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O.CC(C)O.CC(C)O.[V+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)
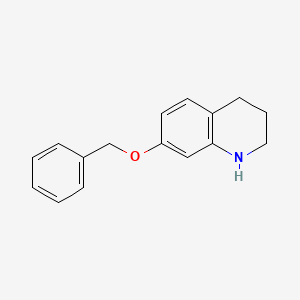
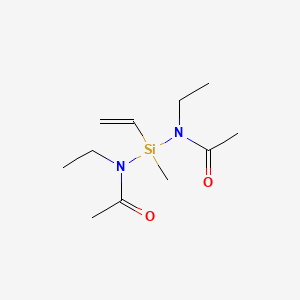


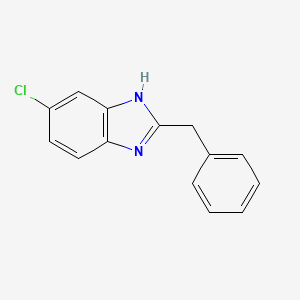
![2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11870256.png)
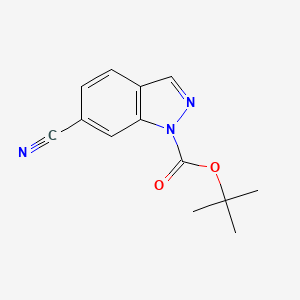


![2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11870272.png)
